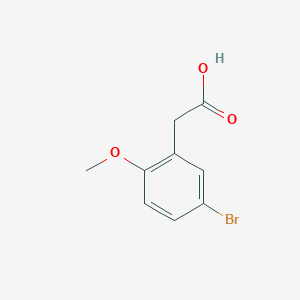

5-Bromo-2-methoxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHBUJQFVCMESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-48-3 | |

| Record name | 5-Bromo-2-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methoxyphenylacetic acid CAS number 7017-48-3

An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetic acid (CAS: 7017-48-3)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. This compound is a quintessential example of such a scaffold. Its carefully positioned functional groups—a carboxylic acid for derivatization, a methoxy group activating the aromatic ring, and a bromine atom serving as a versatile synthetic handle—make it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its chemical nature, practical applications, and the rationale behind the methodologies used for its study. Our objective is to equip fellow scientists with the expert insights needed to confidently and effectively incorporate this valuable intermediate into their research and development programs.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. This compound is a solid at room temperature, typically appearing as a white or off-white powder.[1][2] Its key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 7017-48-3 | [3][4][5] |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)acetic acid | [3][4] |

| Molecular Formula | C₉H₉BrO₃ | [3][4][5] |

| Molecular Weight | 245.07 g/mol | [3][4][5] |

| Monoisotopic Mass | 243.97351 Da | [3][6] |

| Appearance | White to cream-colored solid/powder | [1][7] |

| Melting Point | 127 - 131 °C | [1][7] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)CC(=O)O | [4][6] |

| InChI | InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | [3][4] |

| InChIKey | BBHBUJQFVCMESB-UHFFFAOYSA-N | [3][4] |

Synthetic Strategy: A Plausible Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting impurities or planning analogous preparations. A common and efficient method for synthesizing related compounds involves the direct, regioselective bromination of a substituted phenylacetic acid.[8] The electron-donating methoxy group is an ortho-, para-director. Given that the ortho position to the methoxy group is already substituted by the acetic acid moiety, the incoming electrophile (Br+) is directed to the para position, resulting in the desired 5-bromo isomer.

The workflow below illustrates this logical and field-proven approach. The choice of bromine in acetic acid is a standard protocol for aromatic bromination, offering good control and yield.[8]

Caption: Proposed synthesis of this compound.

Analytical Validation: A Self-Validating Protocol

Confirming the identity, purity, and structure of this compound is a critical quality control step. A multi-technique approach ensures a comprehensive and trustworthy characterization.

The Analytical Workflow

The logical flow for characterization begins with assessing purity via chromatography before proceeding to definitive structural elucidation using spectroscopic methods.

Caption: A standard workflow for comprehensive analytical validation.

Spectroscopic and Chromatographic Data Summary

The table below summarizes the expected outcomes from key analytical techniques. This data serves as a benchmark for researchers to validate their own samples.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - Aromatic protons (~6.8-7.5 ppm range) showing characteristic splitting patterns. - Methylene protons (-CH₂-) adjacent to the carboxyl group (~3.6 ppm). - Methoxy protons (-OCH₃) as a sharp singlet (~3.8 ppm). - Carboxylic acid proton (-COOH) as a broad singlet (variable, >10 ppm). |

| Mass Spec. (MS) | - Molecular ion peak confirming the mass. - Characteristic isotopic pattern for a single bromine atom (M and M+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of COOH and other moieties.[3] |

| Infrared (IR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid functionalities (~1250 cm⁻¹).[3][9] |

| HPLC | - A single major peak indicating high purity when analyzed using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a standardized method for acquiring a proton NMR spectrum to verify the chemical structure.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

5-10 mg of this compound

-

~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube and cap

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube.[10]

-

Solvent Addition: Add approximately 0.6 mL of the deuterated solvent to the NMR tube. CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is clearly visible.[10]

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is completely dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[10]

-

Data Acquisition: On a standard 300 or 400 MHz spectrometer, acquire the spectrum. This typically involves shimming the magnetic field for homogeneity, tuning the probe, and collecting a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.[10]

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate the peaks to determine the relative proton ratios.[10]

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its trifunctional nature, which opens multiple avenues for synthetic transformations. Understanding these reaction pathways is key to leveraging it as a versatile building block.

-

The Bromine Handle: The bromine atom is arguably its most valuable feature. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[11] This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

The Carboxylic Acid Group: This functional group is a classic site for modification. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. This versatility is crucial in drug discovery for modulating properties like solubility, bioavailability, and target binding.

-

The Aromatic Ring: The electron-rich nature of the phenyl ring, activated by the methoxy group, allows for further electrophilic substitution reactions if desired, although conditions must be carefully controlled to avoid side reactions.

Caption: Major reaction pathways for synthetic derivatization.

This compound and its isomers serve as key intermediates in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[7] Its structural motif is found in molecules designed to interact with biological systems, highlighting its relevance in medicinal chemistry.[7][12][13]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that require careful management.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.

| Pictogram | Class | Hazard Statement |

| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][14][15] Ensure that eyewash stations and safety showers are readily accessible.[1][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[14][16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid skin contact.[14][16] If contact occurs, wash the area immediately and thoroughly with soap and water.[1]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[16]

-

-

General Hygiene: Wash hands thoroughly after handling.[1][14] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][17] Keep away from strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][14]

Conclusion

This compound, CAS 7017-48-3, is more than just a chemical on a shelf; it is a potent tool for molecular innovation. Its well-defined structure provides multiple, orthogonal sites for chemical modification, making it an invaluable intermediate for accessing novel and complex chemical matter. From its logical synthesis and straightforward analytical validation to its diverse reactivity in advanced synthetic applications, this compound offers reliability and versatility. For the discerning researcher in drug development or materials science, a thorough understanding of this building block, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

- PubChem. This compound | C9H9BrO3 | CID 555306.

- Chemsrc.com. This compound Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd.

- PubChemLite. This compound (C9H9BrO3).

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-methoxyphenol: A Versatile Building Block for Organic Synthesis.

- SpectraBase. This compound.

- Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o629.

- Fee, A. C., & Oesper, R. E. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186-188.

- Cenmed Enterprises. (5 Bromo 2 Methoxyphenyl)Acetic.

- Wikipedia. 2C-B.

- de la-Torre, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1827–1846.

- PubChem. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H9BrO3 | CID 555306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. 7017-48-3|2-(5-Bromo-2-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methoxyphenylacetic acid (CAS No. 7017-48-3), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into its fundamental physicochemical characteristics. The guide details experimental methodologies for determining these properties, emphasizing the causal relationships behind procedural choices to ensure scientific integrity and reproducibility. All data is supported by authoritative references, and key experimental workflows are visualized to enhance understanding.

Introduction

This compound, with the chemical formula C₉H₉BrO₃, is a substituted phenylacetic acid derivative.[1][2][3] Its structural features, including a bromine atom and a methoxy group on the phenyl ring, make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. These properties dictate its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, solubility, bioavailability, and stability.

This guide is structured to provide not just a list of properties, but a deeper understanding of their implications and the methodologies for their accurate determination.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and manufacturing settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)acetic acid | [3][4] |

| CAS Number | 7017-48-3 | [2][3][5] |

| Molecular Formula | C₉H₉BrO₃ | [1][2][3] |

| Molecular Weight | 245.07 g/mol | [1][2][3] |

| Appearance | Beige solid | [5] |

| Melting Point | 132-134 °C | [5] |

| Boiling Point (Predicted) | 353.3 ± 27.0 °C | [5] |

| pKa (Predicted) | 3.97 ± 0.10 | [5] |

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is the bedrock of chemical research and development. This section details the standard protocols for measuring the key parameters of this compound, with an emphasis on the scientific principles that underpin these methods.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range of 132-134 °C suggests a high degree of purity.[5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared. This slow rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

-

Causality and Trustworthiness: A narrow melting range is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This self-validating system provides immediate feedback on sample purity.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid moiety is the primary acidic group. The predicted pKa of approximately 3.97 indicates it is a moderately strong organic acid.[5] This value is crucial for understanding its ionization state at different pH values, which affects its solubility, lipophilicity, and ultimately its absorption and distribution in biological systems.

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Expertise and Rationale: The choice of a co-solvent is critical as this compound has limited aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical foundation for this method, linking pH, pKa, and the ratio of the deprotonated to protonated species.

Solubility Determination

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Authoritative Grounding: This method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory agencies for biopharmaceutical classification.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a "fingerprint" of the molecule by identifying its functional groups based on their characteristic vibrational frequencies. A vapor phase IR spectrum is available for this compound.[4]

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

-

C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, corresponding to the C-O stretching of the carboxylic acid and the aryl ether, respectively.

-

C-Br Stretch: An absorption in the far-infrared region, typically around 600-500 cm⁻¹.

-

Thin Film: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[6]

-

KBr Pellet: A small amount of the compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. This method is often preferred for its clarity and lack of solvent interference.[7]

-

Analysis: The prepared sample is placed in the beam of an FTIR spectrometer to obtain the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-COOH Proton: A singlet, typically in the downfield region (10-13 ppm), which may be broad.

-

Aromatic Protons: Three protons on the phenyl ring, appearing as multiplets or distinct doublets and doublet of doublets in the aromatic region (6.8-7.5 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

-

-CH₂- Protons: A singlet around 3.6-3.8 ppm, corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the bromine will be shifted upfield compared to the others, while the carbon attached to the methoxy group will be shifted downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

-

Data Processing: The raw data is Fourier transformed to obtain the frequency-domain spectrum, which is then phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural elucidation. A GC-MS spectrum is available for this compound in the NIST Mass Spectrometry Data Center.[4]

-

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (244 and 246 g/mol in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Loss of -COOH: A significant fragment resulting from the cleavage of the carboxylic acid group (M-45).

-

Other Fragments: Various other fragments resulting from the cleavage of the ether bond and fragmentation of the aromatic ring.

-

Sample Introduction: A solution of the compound, or a derivatized form to increase volatility, is injected into the gas chromatograph.

-

Separation: The compound travels through the GC column, where it is separated from any impurities based on its boiling point and interaction with the stationary phase.

-

Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate the mass spectrum.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, a compound of significant interest to the pharmaceutical industry. By presenting not only the determined values but also the underlying experimental methodologies and their scientific rationale, this document aims to equip researchers and developers with the necessary knowledge for the confident and effective application of this important synthetic intermediate. The integration of data, protocols, and visual workflows serves to create a comprehensive and practical resource grounded in scientific integrity.

References

- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

- Wikipedia. Infrared spectroscopy. [Link]

- PubChem. This compound. [Link]

- SpectraBase. This compound. [Link]

- Oakwood Chemical. This compound. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C9H9BrO3 | CID 555306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7017-48-3 [amp.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

5-Bromo-2-methoxyphenylacetic Acid: A Versatile Scaffolding Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Bromo-2-methoxyphenylacetic acid is a trifunctional chemical building block of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a carboxylic acid, an activating methoxy group, and a synthetically versatile aryl bromide, offers chemists a robust platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of its properties, core reactivity, and strategic applications, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of high-value heterocyclic scaffolds such as benzofuranones and isoquinolines. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists aiming to leverage this scaffold in their synthetic programs.

Physicochemical Properties and Structural Analysis

This compound (CAS No. 7017-48-3) is a solid crystalline compound at room temperature.[1][2] Its strategic importance stems from the orthogonal reactivity of its three primary functional regions, which can be addressed selectively under different reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 7017-48-3 | [1][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [1][3][4] |

| Molecular Weight | 245.07 g/mol | [1][3][4] |

| Melting Point | 132-134 °C | [1] |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)acetic acid | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

Structural Rationale for Reactivity

The synthetic utility of this building block is a direct consequence of its electronic and steric properties:

-

Carboxylic Acid (-CH₂COOH): This group is the primary site for chain extension and diversification through the formation of amides, esters, and other derivatives. Its acidity allows for straightforward salt formation and manipulation.

-

Methoxy Group (-OCH₃): Positioned ortho to the acetic acid side chain, this strong electron-donating group activates the aromatic ring towards electrophilic substitution. Crucially, it directs and facilitates intramolecular cyclization reactions at the C6 position to form key heterocyclic systems.

-

Bromo Group (-Br): Located para to the methoxy group, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its position minimizes steric hindrance, and its reactivity is well-established in protocols like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7]

Core Reactivity and Synthetic Transformations

The strategic value of this compound lies in its capacity for sequential, high-yield transformations at its distinct functional groups.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid is typically the first site addressed in a synthetic sequence, converting the building block into a more complex intermediate.

Formation of an amide bond is one of the most fundamental transformations in drug discovery. This reaction connects the phenylacetic acid core to a diverse range of amine-containing fragments.

Expert Insight: The choice of coupling reagent is critical. For simple, unhindered amines, standard carbodiimide activators like EDC with HOBt are sufficient. For more challenging couplings involving electron-poor amines or sterically hindered partners, more potent uronium-based reagents like HATU or HBTU are employed to ensure high conversion rates and minimize side reactions. The reaction is typically run at 0 °C to room temperature to prevent racemization if chiral centers are present.

-

Dissolution: Dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Activation: Add a coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is an ideal substrate for palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is the most prevalent of these methods.[6][7]

This reaction provides a powerful method for creating biaryl or vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester).[8]

Expert Insight: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[9] For this electron-rich substrate, a catalyst system like Pd(PPh₃)₄ is often effective. However, for more challenging arylboronic acids, or to achieve lower catalyst loadings, more advanced catalyst systems using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) with a Pd₂(dba)₃ precursor are superior.[10] The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]

-

Setup: To an oven-dried flask, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Application in Heterocyclic Synthesis

The true power of this compound is realized when its functionalities are used in concert to build complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Synthesis of Benzofuranones

The phenylacetic acid framework is a classic precursor for the synthesis of benzofuran-2(3H)-ones via intramolecular Friedel-Crafts-type cyclization. These scaffolds are present in numerous biologically active natural products.[11]

Expert Insight: This cyclization is an electrophilic aromatic substitution where the electrophile is generated from the carboxylic acid. The ortho-methoxy group is strongly activating and ensures that cyclization occurs regioselectively at the C6 position. The reaction typically requires conversion of the carboxylic acid to a more reactive electrophile, such as an acid chloride (using SOCl₂ or (COCl)₂) followed by treatment with a Lewis acid like AlCl₃. Alternatively, strong protic acids like polyphosphoric acid (PPA) can promote the cyclization directly at elevated temperatures.

-

Activation (Acid Chloride Route): To a solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.

-

Stirring: Stir the mixture at room temperature for 2 hours. The solvent and excess reagent are then removed in vacuo to yield the crude acid chloride.

-

Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add AlCl₃ (1.2 equiv.) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a reliable entry point into several important classes of molecules. The predictable and often high-yielding reactivity at its carboxylic acid and aryl bromide functionalities, combined with the activating influence of the methoxy group, allows for the efficient and modular construction of complex targets. Its proven utility in robust transformations like amide coupling, Suzuki-Miyaura reactions, and intramolecular cyclizations solidifies its role as an indispensable tool for professionals in pharmaceutical and materials science research.

References

- PubChem. This compound | C9H9BrO3 | CID 555306. National Center for Biotechnology Information.

- Fujii, H., et al. BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. Heterocycles.

- Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

- PubChemLite. This compound (C9H9BrO3).

- Stanczak, A., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Organic Chemistry Portal. Synthesis of Benzofurans.

- Findlater, M., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E.

- Liu, Y., et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.

- Oakwood Chemical. This compound.

- Pappo, D., et al. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science.

- Allen, C. L., et al. Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications.

- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- SpectraBase. This compound.

- Trans World Chemicals. This compound.

- Amatek Chemical. 2-(5-Bromo-2-methoxyphenyl)acetic acid.

- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Wikipedia. 2C-B.

- Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.

- Andreu, I., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.

- ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation….

- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.

- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank.

- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank.

- ResearchGate. Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid.

Sources

- 1. This compound CAS#: 7017-48-3 [amp.chemicalbook.com]

- 2. This compound: [transworldchemicals.com]

- 3. This compound | C9H9BrO3 | CID 555306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

A Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxyphenylacetic Acid

Introduction

5-Bromo-2-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative widely utilized as a building block in organic and medicinal chemistry. Its structural features—a carboxylic acid moiety, a methoxy group, and a bromine atom on an aromatic ring—make it a versatile intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the core spectroscopic data required for the positive identification and quality assessment of this compound (CAS No. 7017-48-3). We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing field-proven protocols for data acquisition.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₉H₉BrO₃ and a molecular weight of approximately 245.07 g/mol .[1][2] The key to interpreting its spectra lies in recognizing the distinct chemical environments of its protons and carbon atoms, the vibrational modes of its functional groups, and its predictable fragmentation under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Disclaimer: As of the time of this writing, publicly accessible, experimentally verified NMR data for this specific compound is limited. The following assignments are based on established chemical shift principles and predictive models, which provide a highly accurate forecast of the expected spectrum.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments.

| Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded, and its position is concentration and solvent dependent. |

| ~7.40 | Doublet (d) | 1H | Ar-H (C-6) | This proton is ortho to the bromine atom, leading to deshielding. It shows coupling only to the H at C-4. |

| ~7.35 | Doublet of Doublets (dd) | 1H | Ar-H (C-4) | This proton is coupled to both the H at C-3 and the H at C-6, resulting in a doublet of doublets. |

| ~6.85 | Doublet (d) | 1H | Ar-H (C-3) | This proton is ortho to the electron-donating methoxy group, causing it to be the most shielded of the aromatic protons. It is coupled to the H at C-4. |

| ~3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy group protons are singlets as they have no adjacent protons to couple with. Their position is characteristic. |

| ~3.65 | Singlet (s) | 2H | Ar-CH₂ - | The methylene protons are adjacent to the aromatic ring and the carbonyl group. They appear as a singlet as they are chemically equivalent. |

¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

| Predicted Shift (δ ppm) | Assignment | Rationale |

| ~175 | C =O | The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield. |

| ~156 | C -2 (Ar) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| ~134 | C -4 (Ar) | Aromatic CH carbon. |

| ~131 | C -6 (Ar) | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~128 | C -1 (Ar) | The aromatic carbon bearing the acetic acid substituent. |

| ~115 | C -5 (Ar) | The aromatic carbon bearing the bromine atom. Its shift is influenced by the halogen's electronegativity and resonance effects. |

| ~112 | C -3 (Ar) | Aromatic CH carbon shielded by the ortho-methoxy group. |

| ~56 | -OC H₃ | The methoxy carbon appears in a characteristic region for sp³ carbons attached to oxygen. |

| ~35 | Ar-C H₂- | The aliphatic methylene carbon. |

Experimental Protocol: NMR Data Acquisition

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates the analyte from any impurities or solvent.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV.

-

Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Detector: The detector records the abundance of ions at each m/z value.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, aromatic ring), and mass spectrometry verifies the molecular weight and reveals substructural motifs through its distinct isotopic pattern and fragmentation. Together, these three methods provide a robust and self-validating analytical package, ensuring the identity and purity of this important chemical intermediate for researchers and drug development professionals.

References

Sources

A Technical Guide to the Solubility of 5-Bromo-2-methoxyphenylacetic Acid for Research and Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methoxyphenylacetic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to empower researchers in their handling and application of this molecule.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

-

Drug Development: Affecting bioavailability, formulation, and dosage form design.

-

Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.

-

Analytical Chemistry: Determining appropriate solvents for chromatographic analysis and sample preparation.

This guide will delve into the physicochemical properties of this compound, theoretically predict its solubility in common laboratory solvents, and provide a detailed protocol for its empirical determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H9BrO3 | [1][2][3][4][5] |

| Molecular Weight | 245.07 g/mol | [1][2][3][4] |

| Melting Point | 132-134 °C | [2][6] |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)acetic acid | [1][3] |

| CAS Number | 7017-48-3 | [2][3][4] |

While explicit experimental values for pKa and logP were not found in the initial search, we can infer the acidic nature of the compound due to the carboxylic acid functional group. The pKa of benzoic acid, a structural analogue, is approximately 4.2. The presence of an electron-donating methoxy group and an electron-withdrawing bromine atom on the phenyl ring will influence the acidity, but it is expected to remain a weak organic acid.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[7][8] The structure of this compound possesses both polar (carboxylic acid, methoxy group) and nonpolar (brominated phenyl ring) characteristics, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): The carboxylic acid group can engage in hydrogen bonding with protic solvents.[9][10] Carboxylic acids with up to four carbon atoms are typically miscible with water.[10] However, the larger, nonpolar brominated phenyl ring of this compound will significantly decrease its aqueous solubility.[7][11] We can predict low to moderate solubility in water, which will be enhanced in more acidic or basic aqueous solutions due to salt formation. Solubility is expected to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for compounds with both polar and nonpolar character. It is anticipated that this compound will exhibit good solubility in these solvents, particularly DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large nonpolar surface area of the brominated phenyl ring suggests some affinity for nonpolar solvents. However, the polar carboxylic acid group will limit solubility in highly nonpolar solvents like hexane. Moderate solubility may be observed in solvents with intermediate polarity like diethyl ether and toluene. Carboxylic acids are generally soluble in less polar organic solvents like ether.[7]

-

Aqueous Acid/Base Solubility: As a carboxylic acid, this compound is expected to be largely insoluble in acidic aqueous solutions (low pH) but will show significantly increased solubility in basic aqueous solutions (high pH), such as 5% sodium hydroxide or 5% sodium bicarbonate, due to the formation of the water-soluble carboxylate salt.[12][13][14][15]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical testing is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of each test solvent to the respective vials.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol).

-

Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors:

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: As discussed, the pH of aqueous solutions will have a profound effect on the solubility of this acidic compound.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility.

-

Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can significantly alter the solubility in aqueous systems.

Logical Relationships in Solubility

Caption: Factors determining the solubility of the compound.

Conclusion

While specific, publicly available solubility data for this compound is limited, a strong theoretical framework based on its physicochemical properties allows for reasoned predictions of its behavior in common laboratory solvents. This guide has provided this theoretical assessment and, critically, a comprehensive and self-validating experimental protocol for researchers to determine precise solubility values. By understanding both the theoretical underpinnings and the practical means of measurement, scientists and drug development professionals can effectively utilize this compound in their research endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bellevue College. (n.d.). Experiment 1 Determination of Solubility Class.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. Bellevue College.

- Trans World Chemicals. (n.d.). This compound.

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.

- Chemguide. (n.d.). an introduction to carboxylic acids.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.

- Oakwood Chemical. (n.d.). This compound.

Sources

- 1. This compound | C9H9BrO3 | CID 555306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7017-48-3 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound: [transworldchemicals.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.ws [chem.ws]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. quora.com [quora.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. scribd.com [scribd.com]

The Decisive Role of the Methoxy Group in the Reactivity and Regioselectivity of 5-Bromo-2-methoxyphenylacetic Acid

An In-Depth Technical Guide for Researchers

Abstract

5-Bromo-2-methoxyphenylacetic acid is a multifaceted building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its chemical behavior is profoundly dictated by the interplay of its three distinct functional groups: the activating methoxy group, the deactivating bromo substituent, and the sterically demanding carboxymethyl side chain. This guide provides a comprehensive analysis of the methoxy group's role, dissecting its electronic and steric effects to explain the molecule's reactivity. We will explore its dominant influence in directing electrophilic aromatic substitution, its modulation of the carboxylic acid's properties, and the causal logic behind predictable, regioselective transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent with precision and control.

The Foundational Influence: Electronic and Steric Profile of the Methoxy Group

The reactivity of any substituted aromatic ring is a consequence of the electronic and steric nature of its substituents. In the case of this compound, the methoxy (-OCH₃) group, positioned at C2, is arguably the most influential director of the molecule's chemical personality. Its role is a classic example of the dichotomy between two opposing electronic forces: the resonance effect and the inductive effect.

Electronic Effects: A Tale of Two Forces

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This phenomenon, known as the positive mesomeric (+M) or resonance effect , enriches the electron density of the aromatic ring.[1] This donation of electrons specifically increases the nucleophilicity at the positions ortho and para to the methoxy group, making the ring significantly more reactive towards electrophiles than benzene itself.[2][3] For instance, the nitration of anisole (methoxybenzene) is approximately 10,000 times faster than the nitration of benzene, a testament to the methoxy group's powerful activating nature.[2][4]

Conversely, oxygen is a highly electronegative atom, which causes it to withdraw electron density from the carbon atom it is bonded to through the sigma (σ) bond. This is the negative inductive (-I) effect .[5]

In the case of the methoxy group, the resonance effect (+M) is substantially stronger than the inductive effect (-I). The net result is that the methoxy group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[5][6]

Caption: Resonance delocalization in anisole, illustrating the methoxy group's +M effect.

Steric Hindrance

Beyond electronics, the physical size of the methoxy group plays a critical role. Positioned at C2, it flanks the C3 position. This steric bulk can impede the approach of an electrophile to this adjacent site, making reactions at the less hindered para position more favorable, especially when using bulky reagents.[7][8] In this compound, this effect is compounded by the presence of the carboxymethyl group, also at an ortho position (C1 relative to C2), further crowding the C3 position.

Predicting Reactivity: The Synergy of Substituents

To predict the regioselectivity of a reaction, one must consider the combined directing effects of all substituents. The fundamental rule in multi-substituted systems is that the most powerfully activating group dictates the position of substitution.[9]

-

-OCH₃ (Methoxy) Group (at C2): Strongly activating; ortho, para-director. It directs incoming electrophiles to positions C3 (ortho) and C5 (para).

-

-Br (Bromo) Group (at C5): Deactivating due to its -I effect, but ortho, para-directing because its lone pairs can participate in resonance (+M effect). It directs incoming electrophiles to positions C4 (ortho) and C6 (para).

-

-CH₂COOH (Carboxymethyl) Group (at C1): While the carboxyl group is deactivating, its influence is insulated by the methylene (-CH₂) bridge. The overall group is weakly deactivating and its directing effect is minimal compared to the methoxy group.

The methoxy group is the strongest activator on the ring. Its primary directing influence is towards C3 and C5. However, C5 is already substituted with bromine. The C3 position is sterically hindered by both the methoxy and carboxymethyl groups.[7][10] This leaves the positions directed by the bromo group, C4 and C6, as viable candidates. The directing effects of the methoxy group (para to C5) and the bromo group (ortho to C4, para to C6) are cooperative. Given the powerful activating nature of the methoxy group, the positions that are ortho or para to it are the most nucleophilic. The C6 position is para to the activating methoxy group, making it a highly probable site for electrophilic attack.

Caption: Combined directing effects on the this compound ring.

Mechanism in Action: Electrophilic Aromatic Substitution

The methoxy group's primary role is to stabilize the positively charged intermediate, known as the arenium ion or sigma complex, that forms during electrophilic aromatic substitution. When an electrophile (E⁺) attacks the ring at a position ortho or para to the methoxy group, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the methoxy group. The oxygen's lone pair can then delocalize to stabilize this charge, creating a highly stable fourth resonance contributor (an oxonium ion). This significantly lowers the activation energy for the reaction at these positions.[2][5]

Caption: Workflow of Electrophilic Aromatic Substitution stabilized by the methoxy group.

Impact on the Carboxylic Acid Moiety

The electronic environment of the phenyl ring also influences the acidity of the carboxymethyl group's proton. The acidity, quantified by the pKa value, is a measure of the stability of the conjugate base (carboxylate anion) formed upon deprotonation.

| Compound | pKa | Rationale for Difference |

| Phenylacetic Acid | 4.31[11] | Baseline acidity for a phenyl-substituted acetic acid. |

| 4-Methoxyphenylacetic Acid | 4.47 (approx.) | The electron-donating methoxy group destabilizes the carboxylate anion, making the acid slightly weaker (higher pKa). |

| Benzoic Acid | 4.20[12] | For comparison; the carboxyl group is directly attached to the ring. |

| This compound | ~4.2-4.3 (Predicted) | The electron-withdrawing effect of the bromine atom will counteract the electron-donating effect of the methoxy group, likely resulting in a pKa value similar to or slightly lower than that of unsubstituted phenylacetic acid. |

This modulation of acidity is crucial in drug design for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Experimental Protocol: Regioselective Bromination

To illustrate the practical application of these principles, the following protocol describes the regioselective bromination of a related substrate, 4-methoxyphenylacetic acid. The logic extends directly to this compound, where the methoxy group would direct a second bromine atom to the C6 position. This protocol is adapted from established literature procedures.[13]

Objective: To perform a regioselective electrophilic bromination, demonstrating the directing power of the methoxy group.

Materials:

-

4-methoxyphenylacetic acid

-

Glacial Acetic Acid

-

Bromine

-

Ice-water bath

-

Stir plate and magnetic stir bar

-

Dropping funnel

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., xylene or ethanol/water)

Methodology:

-

Dissolution (Rationale: Create a homogeneous reaction medium):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (e.g., 10 g, 60.2 mmol of 4-methoxyphenylacetic acid) in glacial acetic acid (60 ml). Acetic acid serves as a polar protic solvent that can solvate the reactants and the intermediate ions.

-

-

Preparation of Electrophile (Rationale: Controlled addition):

-

In a separate container, carefully prepare a solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).

-

Expertise Note: Preparing a solution of the electrophile allows for slow, dropwise addition. This helps to control the reaction temperature, prevent localized high concentrations of bromine, and minimize the formation of poly-brominated side products.

-

-

Reaction Execution (Rationale: Temperature control and regioselective substitution):

-

Place the flask containing the phenylacetic acid solution in a water bath to maintain a consistent temperature.

-

Using a dropping funnel, add the bromine solution dropwise to the stirred solution over a period of 30 minutes. The reaction is typically run at room temperature.

-

The methoxy group activates the ring, allowing the reaction to proceed without a Lewis acid catalyst, which is often required for less activated rings.

-

After the addition is complete, allow the mixture to stir for an additional 60 minutes to ensure the reaction goes to completion.

-

-

Quenching and Precipitation (Rationale: Stop the reaction and isolate the crude product):

-

Pour the reaction mixture into a beaker containing 500 ml of ice-water. This step serves two purposes: it quenches any unreacted bromine and precipitates the organic product, which is typically much less soluble in water than in acetic acid.

-

-

Isolation and Purification (Rationale: Obtain a pure sample):

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with several portions of cold water to remove residual acetic acid and inorganic salts.

-

Air-dry the crude product.

-

Trustworthiness Note: The purity of the product is validated by its melting point and spectroscopic analysis (NMR, IR). Recrystallize the crude solid from a suitable solvent (e.g., hot xylene or an ethanol/water mixture) to obtain the pure, crystalline 3-bromo-4-methoxyphenylacetic acid. The sharp melting point of the recrystallized product is a key indicator of its purity.

-

Conclusion

The methoxy group in this compound is the principal determinant of its reactivity in electrophilic aromatic substitutions. Its powerful electron-donating resonance effect activates the ring and provides potent ortho, para-directionality. This electronic influence, tempered by steric hindrance from adjacent substituents, allows for highly predictable and regioselective chemical transformations. A thorough understanding of this dynamic enables chemists to strategically employ this molecule as a versatile scaffold in the synthesis of complex molecular architectures, particularly within the demanding field of drug development.

References

- Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?

- JoVE. (2025). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3.

- Homework.Study.com. (n.d.). Why is the methoxy group (-OCH3) such a good ortho-para director?

- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.

- University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds.

- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”.

- BenchChem. (2025). A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution.

- Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.

- The Organic Chemistry Tutor. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.

- Quora. (2022). How do ortho-para directing groups increase electron density at ortho para positions?

- ResearchGate. (2014). Orienting methoxy group-carbocation conjugation effects explaining the...

- Wikipedia. (n.d.). Methoxy group.

- SpectraBase. (n.d.). This compound.

- ACS Publications - The Journal of Organic Chemistry. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.

- ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α.

- PubChem. (n.d.). 4-Methoxyphenylacetic Acid.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H9BrO3).

- National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.

- R. Williams. (2022). pKa Data Compiled by R. Williams.

- Oakwood Chemical. (n.d.). This compound.

- Trans World Chemicals. (n.d.). This compound.

- The Ohio Journal of Science. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.

- ChemicalBook. (2023). This compound | 7017-48-3.

- ChemBK. (n.d.). ()-(methoxy)phenylacetic acid.

- Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.

- R. Williams. (2022). pKa Data Compiled by R. Williams.

- Alfa Chemistry. (n.d.). CAS 7017-48-3 this compound.

- Wikipedia. (n.d.). 2C-B.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyphenylacetic acid 97%.

- Wikipedia. (n.d.). Phenylacetic acid.

Sources

- 1. quora.com [quora.com]

- 2. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]

- 3. homework.study.com [homework.study.com]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. proprep.com [proprep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-2-methoxyphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 5-Bromo-2-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, has emerged as a molecule of significant interest. Its unique structural features—a bromine atom, a methoxy group, and a carboxylic acid moiety—provide a rich platform for chemical modification and the exploration of diverse biological activities. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role as a key building block in the synthesis of complex therapeutic agents. We will explore its synthetic utility, its contribution to the pharmacological profile of derivative compounds, and provide detailed experimental insights for its application in a research and development setting.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 7017-48-3 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 76-77 °C | [2] |

The presence of the bromine atom offers a handle for various cross-coupling reactions, while the methoxy group and the carboxylic acid provide opportunities for hydrogen bonding and further derivatization, making it a highly adaptable starting material.

A Pivotal Role in the Synthesis of Macrocyclic Factor VIIa Inhibitors

A significant and concrete application of this compound is demonstrated in its use as a key intermediate in the synthesis of novel macrocyclic inhibitors of Factor VIIa (FVIIa).[3] FVIIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a promising therapeutic strategy for the treatment of thrombotic disorders.

The this compound moiety is incorporated into the macrocyclic structure, contributing to the overall conformation and binding affinity of the inhibitor to the FVIIa active site. The synthesis involves the strategic reduction of the carboxylic acid group to a primary alcohol, which then participates in the formation of the macrocyclic ring.

Experimental Workflow: Synthesis of (5-Bromo-2-methoxyphenyl)methanol

This initial step highlights the synthetic tractability of this compound.

Caption: Synthetic workflow for the reduction of this compound.

Detailed Protocol:

-

Dissolution and Cooling: this compound (1.0 eq) is dissolved in tetrahydrofuran (THF) and the solution is cooled to 0 °C in an ice bath.[3]

-

Addition of Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) is added dropwise to the cooled solution.[3]

-

Reaction: The reaction mixture is allowed to warm to ambient temperature and stirred overnight.[3]

-

Quenching: The reaction is carefully quenched by the addition of 50% acetic acid.[3]

-

Extraction and Washing: The product is extracted with ethyl acetate. The organic layer is subsequently washed with 10% aqueous sodium carbonate, water, and brine.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (5-bromo-2-methoxyphenyl)methanol.[3]

This transformation provides a key building block for the subsequent elaboration into the final macrocyclic FVIIa inhibitors. The bromine atom on the phenyl ring can be further functionalized, for example, through Suzuki-Miyaura coupling, to introduce additional diversity and optimize the pharmacological properties of the final compounds.[3]

Broader Potential in Medicinal Chemistry: An Outlook

While the application in FVIIa inhibitor synthesis is a well-documented example, the structural motifs present in this compound suggest a broader potential in various therapeutic areas. The phenylacetic acid scaffold is a well-established pharmacophore found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4]

Furthermore, the 2-methoxyphenyl group is a common feature in a variety of biologically active compounds, and the bromine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Potential Therapeutic Areas for Exploration:

-